1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol
Overview
Description
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol is a monoterpenoid compound Monoterpenoids are a class of terpenoids derived from monoterpenes, which are compounds with a C10 skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol involves several steps. One common method includes the reaction of 5-methyl-2-propan-2-ylcyclohexanol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as methanol and ethyl acetate, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of certain industrial products due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
- 5-methyl-2-(propan-2-yl)cyclohexan-1-amine
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4/h11-18H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLSSBPTUXEGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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